3-(Chloromethyl)pyrazolo[1,5-a]pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3 |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-(chloromethyl)pyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H6ClN3/c8-3-6-4-10-11-2-1-9-5-7(6)11/h1-2,4-5H,3H2 |
InChI Key |
WRKARXARGMUKAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C=N2)CCl)C=N1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Chloromethyl Pyrazolo 1,5 a Pyrazine
Reactivity Profile of the Chloromethyl Group in the Compound
The chloromethyl group at the 3-position is anticipated to be the primary site for a variety of chemical transformations, owing to the lability of the carbon-chlorine bond. This reactivity is analogous to that of benzyl (B1604629) chloride, where the halogen is attached to a carbon adjacent to an aromatic system. youtube.comyoutube.com
Nucleophilic Substitution Reactions
The carbon atom of the chloromethyl group is electrophilic and, therefore, susceptible to attack by a wide range of nucleophiles. youtube.comchemguide.co.uklibretexts.org This is expected to be the most common and synthetically useful reaction pathway for this compound. The general mechanism for these reactions is a bimolecular nucleophilic substitution (SN2), where the nucleophile attacks the carbon atom, leading to the displacement of the chloride ion in a single, concerted step. libretexts.orgyoutube.com Alternatively, a unimolecular (SN1) mechanism, proceeding through a resonance-stabilized carbocation intermediate, may also be possible under certain conditions. youtube.com
A diverse array of nucleophiles can be employed to generate a library of 3-substituted pyrazolo[1,5-a]pyrazine (B3255129) derivatives. Examples of such transformations, based on analogous reactions with similar heterocyclic chlorides, could include:
Alkylation: Reaction with amines, such as diethylamine, would lead to the corresponding aminoethyl derivatives. The alkylation of the secondary amine nitrogen in a related benzimidazole (B57391) system with (2-chloroethyl)diethylamine to form Etonitazene is a well-established example of this type of transformation. wikipedia.org
Formation of Ethers: Treatment with alkoxides, like sodium methoxide (B1231860) or sodium benzyl oxide, would yield the corresponding methoxymethyl or benzyloxymethyl ethers. rsc.org
Formation of Thioethers: Reaction with thiolates, such as sodium benzyl sulphide, would result in the formation of the corresponding thioether. rsc.org
Cyanation: The introduction of a nitrile group can be achieved by reaction with cyanide salts, providing a versatile intermediate for further transformations. d-nb.info
The table below illustrates potential nucleophilic substitution products derived from 3-(chloromethyl)pyrazolo[1,5-a]pyrazine.
| Nucleophile | Reagent Example | Product |
| Amine | Diethylamine | 3-(Diethylaminomethyl)pyrazolo[1,5-a]pyrazine |
| Alkoxide | Sodium Methoxide | 3-(Methoxymethyl)pyrazolo[1,5-a]pyrazine |
| Thiolate | Sodium Thiolate | 3-(Thiolatomethyl)pyrazolo[1,5-a]pyrazine |
| Cyanide | Sodium Cyanide | 3-(Cyanomethyl)pyrazolo[1,5-a]pyrazine |
Potential for Elimination Reactions
While nucleophilic substitution is expected to be the predominant pathway, elimination reactions to form a 3-methylenepyrazolo[1,5-a]pyrazine intermediate are theoretically possible, particularly in the presence of a strong, sterically hindered base. However, given the stability of the aromatic system, such reactions are generally less favored compared to substitution.
Transformations Involving Radical Pathways
The carbon-chlorine bond in the chloromethyl group could potentially undergo homolytic cleavage under photolytic or radical-initiating conditions to form a pyrazolo[1,5-a]pyrazin-3-ylmethyl radical. This reactive intermediate could then participate in various radical-mediated C-C bond-forming reactions. However, such pathways are less commonly reported for this class of compounds compared to nucleophilic substitutions.
Reactivity of the Pyrazolo[1,5-a]pyrazine Heterocyclic Core
The fused pyrazolo[1,5-a]pyrazine ring system is an aromatic structure with a unique distribution of electron density, which governs its susceptibility to electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution on the Fused System
The pyrazolo[1,5-a]pyrazine ring is generally considered an electron-deficient system due to the presence of the nitrogen atoms, which deactivates it towards electrophilic aromatic substitution. stackexchange.com However, the pyrazole (B372694) portion of the fused ring is more electron-rich than the pyrazine (B50134) moiety and is, therefore, the more likely site for electrophilic attack.
Drawing analogy from the extensively studied pyrazolo[1,5-a]pyrimidine (B1248293) system, electrophilic substitution is predicted to occur preferentially at the 3-position of the pyrazole ring. documentsdelivered.comresearchgate.net However, since the 3-position in the target compound is already substituted, electrophilic attack would likely be directed to other available positions on the pyrazole or, less favorably, the pyrazine ring. The regioselectivity of such reactions is highly dependent on the nature of the electrophile and the reaction conditions. documentsdelivered.com For instance, in the nitration of pyrazolo[1,5-a]pyrimidine, the use of mixed nitric and sulfuric acids leads to substitution at the 3-position, while nitric acid in acetic anhydride (B1165640) results in substitution at the 6-position. researchgate.net
Common electrophilic substitution reactions that could potentially be applied to the pyrazolo[1,5-a]pyrazine core include:
Halogenation: Introduction of bromine or chlorine atoms using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acids.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Nucleophilic Attack on the Pyrazine Ring
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups or in the presence of a good leaving group. In the case of 4-chloropyrazolo[1,5-a]pyrazines, reaction with tert-butyl cyanoacetate (B8463686) has been shown to proceed via nucleophilic substitution at the 4-position. enamine.net This suggests that the pyrazine ring of the core is reactive towards nucleophiles.
For this compound, while the primary site of nucleophilic attack is the chloromethyl group, reaction at the pyrazine ring could potentially occur under forcing conditions or with highly reactive nucleophiles. The positions most susceptible to nucleophilic attack on the pyrazolo[1,5-a]pyrazine ring itself are likely the carbon atoms of the pyrazine moiety. Nucleophilic aromatic substitution (SNAr) reactions are common for functionalizing the 5- and 7-positions of the related pyrazolo[1,5-a]pyrimidine ring with various nucleophiles, including amines and alkoxides. nih.gov
Palladium-Catalyzed Cross-Coupling for Peripheral Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, significantly enhancing the structural diversity of the pyrazolo[1,5-a]pyrazine core. rsc.org While the chloromethyl group itself is primarily an electrophilic site for nucleophilic substitution, the pyrazolo[1,5-a]pyrazine scaffold can be functionalized using various palladium-catalyzed methods, assuming the presence of a suitable handle like a halogen atom on the ring.
The Suzuki-Miyaura coupling is one of the most utilized methods for this purpose. encyclopedia.pubnih.gov For instance, 4-bromopyrazolo[1,5-a]pyrazines have been shown to react with a variety of aryl and hetarylboronic acids. researchgate.net The reaction typically proceeds in the presence of a palladium catalyst, such as Pd(dppf)Cl₂·CH₂Cl₂, and a base like cesium carbonate, yielding 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines. researchgate.net Similarly, Suzuki reactions on 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) have been successfully used to introduce aryl and heteroaryl moieties, demonstrating the viability of this reaction on a closely related chlorinated scaffold. nih.gov
Sonogashira coupling is another key palladium-catalyzed reaction used to introduce alkynyl groups onto the heterocyclic core. nih.gov This reaction has been effectively employed to modify the periphery of pyrazolo[1,5-a]pyrimidines, expanding their structural diversity. nih.gov
The Buchwald-Hartwig amination provides a direct route to C-N bond formation. This reaction is instrumental in coupling functionalized primary and secondary amines with aryl and heteroaryl halides. rsc.org The use of specialized phosphine (B1218219) ligands like BrettPhos and RuPhos allows these reactions to proceed with high efficiency, even with complex substrates and low catalyst loadings. rsc.org This method has been applied to synthesize amine derivatives of pyrazolo[1,5-a]pyrimidines, for example, by reacting a chloro-substituted scaffold with a masked aminopyrazole. nih.gov
Below is a table summarizing representative palladium-catalyzed coupling reactions applicable to the functionalization of the pyrazolo[1,5-a]pyrazine scaffold.
| Reaction Type | Coupling Partners | Typical Catalyst/Ligand | Resulting Bond | Reference |
| Suzuki-Miyaura | Halogenated Pyrazolo[1,5-a]pyrazine + Boronic Acid/Ester | Pd(dppf)Cl₂, Pd(PPh₃)₄ | C-C (Aryl/Hetaryl) | nih.gov, researchgate.net |
| Sonogashira | Halogenated Pyrazolo[1,5-a]pyrazine + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | C-C (Alkynyl) | nih.gov |
| Buchwald-Hartwig | Halogenated Pyrazolo[1,5-a]pyrazine + Amine | Pd catalyst, BrettPhos/RuPhos | C-N | nih.gov, rsc.org |
| Stille | Halogenated Pyrazolo[1,5-a]pyrazine + Organostannane | Pd catalyst | C-C | researchgate.net, researchgate.net |
| Heck | Halogenated Pyrazolo[1,5-a]pyrazine + Alkene | Pd catalyst | C-C (Vinyl) | researchgate.net |
Other Transition Metal-Catalyzed Transformations
Beyond palladium, other transition metals catalyze unique and valuable transformations on the pyrazolo[1,5-a]pyrazine scaffold and related systems.
Copper-catalyzed reactions are particularly notable. For example, copper(I)-catalyzed 1,3-dipolar cycloaddition, or "click chemistry," has been used to synthesize triazole-linked glycohybrids of pyrazolo[1,5-a]pyrimidines. nih.gov In this approach, a propargylated pyrazolo[1,5-a]pyrimidine reacts with an azide-functionalized sugar in the presence of a copper catalyst to form the triazole linkage. nih.gov Copper catalysts have also been employed in the synthesis of the fused ring system itself from acyclic precursors. nih.gov
Rhodium-catalyzed reactions , such as multicomponent syntheses, have been developed to create variously substituted pyrazolo[1,5-a]pyrimidines, showcasing another avenue for diversification of this heterocyclic family. nih.govmdpi.com
The following table provides examples of other transition metal-catalyzed reactions.
| Metal Catalyst | Reaction Type | Description | Reference |
| Copper (Cu) | 1,3-Dipolar Cycloaddition (Click Chemistry) | Formation of triazole-linked derivatives from alkynes and azides. | nih.gov |
| Rhodium (Rh) | Multicomponent Reaction | Synthesis of highly substituted pyrazolo[1,5-a]pyrimidines from multiple starting materials in one pot. | nih.gov, mdpi.com |
| Palladium (Pd) | Intramolecular Dehydrogenative Coupling | C-H/N-H annulation to form the fused pyrimidine (B1678525) ring. | nih.gov |
Advanced Derivatization Strategies for this compound
The 3-(chloromethyl) group acts as a potent electrophile, making it a key site for nucleophilic substitution reactions. This reactivity allows for the direct introduction of a wide range of functional groups.
Synthesis of Amine-Substituted Derivatives
The chloromethyl group is highly susceptible to nucleophilic attack by primary and secondary amines, providing a straightforward route to 3-(aminomethyl)pyrazolo[1,5-a]pyrazine derivatives. This is a classic Sₙ2 reaction where the amine displaces the chloride ion.
Furthermore, amine groups can be introduced at other positions on the heterocyclic core. For example, a chlorine atom at the C7 position of a pyrazolo[1,5-a]pyrimidine core can be selectively and efficiently substituted by amines like morpholine. nih.gov The synthesis of pyrazolo[1,5-a]pyrimidine-based amines has also been achieved through reactions with arylidenemalononitriles, which introduce both amine and nitrile functionalities. mdpi.com
| Method | Reagents | Position of Functionalization | Description | Reference |
| Nucleophilic Substitution | Primary/Secondary Amine (e.g., Morpholine) | 3-position (via chloromethyl) or other halogenated positions | Direct displacement of a leaving group (Cl⁻) by an amine nucleophile. | nih.gov |
| Buchwald-Hartwig Amination | Amine, Pd Catalyst, Ligand | Halogenated positions on the core | Palladium-catalyzed C-N bond formation. | nih.gov, rsc.org |
| Cyclocondensation | Aminopyrazole, Arylidenemalononitrile | 5- and 7-positions | Introduction of an amine group during the construction of the pyrimidine ring. | mdpi.com |
Formation of Ether and Ester Derivatives
Similar to amines, alcohols and carboxylates can act as nucleophiles to displace the chloride from the 3-(chloromethyl) group, leading to the formation of ether and ester derivatives, respectively.
Ether Formation : Reaction with an alcohol (ROH) or an alkoxide (RO⁻) yields a 3-(alkoxymethyl)pyrazolo[1,5-a]pyrazine derivative. This strategy has been used in related systems to create ether-linked glycohybrids from propargylated pyrazolo[1,5-a]pyrimidines. nih.gov
Ester Formation : Reaction with a carboxylate salt (RCOO⁻) or a carboxylic acid in the presence of a non-nucleophilic base results in the formation of a 3-(acyloxymethyl)pyrazolo[1,5-a]pyrazine derivative.
Additionally, ester functionalities can be introduced at other positions of the scaffold. For example, Suzuki coupling of a halogenated pyrazolo[1,5-a]pyrimidine with boronic acid pinacol (B44631) esters can install ester-containing groups. nih.gov
Introduction of Sulfur-Containing Functional Groups
The reactive chloromethyl group readily undergoes substitution with sulfur nucleophiles. Reaction with thiols (RSH) or thiolates (RS⁻) provides a direct pathway to 3-(thioether) derivatives of the pyrazolo[1,5-a]pyrazine scaffold. In related heterocyclic systems, such as pyrazolo[1,5-a] nih.govnih.govrsc.orgtriazines, amino groups have been converted to thiol (-SH) and methylthio (-SCH₃) groups through standard procedures. researchgate.net The synthesis of thioglycoside derivatives of pyrazolo[3,4-d]pyrimidines further demonstrates the feasibility of incorporating complex sulfur-containing moieties into these scaffolds. rsc.org The Hantzsch-type reaction of thioamides with α-bromo ketones is another method used to build sulfur-containing rings onto related pyrazole systems. researchgate.net
Pericyclic Reactions and Cycloadditions Involving the Scaffold
Pericyclic reactions and cycloadditions offer sophisticated methods for constructing or functionalizing the pyrazolo[1,5-a]pyrazine ring system.
A [4+2] cycloaddition protocol has been developed for the synthesis of the fused pyrazolo[1,5-a]pyrimidine ring from acyclic N-propargylic sulfonylhydrazone precursors. nih.gov Another key example is the 1,3-dipolar cycloaddition of pyridine (B92270) N-imines with alkynyl heterocycles, which provides direct access to pyrazolo[1,5-a]pyridin-3-ones, a structurally analogous scaffold. rsc.org The copper-catalyzed 1,3-dipolar cycloaddition (click reaction) between an alkyne-functionalized pyrazolo[1,5-a]pyrimidine and an azide (B81097) is a highly efficient method for creating complex derivatives linked by a triazole ring. nih.gov These examples highlight the utility of cycloaddition strategies in elaborating the core heterocyclic structure.
Advanced Spectroscopic Characterization and Structure Elucidation of Pyrazolo 1,5 a Pyrazine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) NMR techniques provides a complete assignment of all proton and carbon resonances.
While specific experimental data for this compound is not publicly available, the following analysis is based on the well-characterized and structurally similar compound, 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. mdpi.com The pyrazolo[1,5-a]pyrazine (B3255129) core is expected to influence the chemical shifts, but the fundamental patterns and correlations provide a strong predictive framework.
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the heterocyclic core and the aliphatic protons of the chloromethyl group.
In an analogous pyrazolo-pyrimidine system, the protons of the heterocyclic rings typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atoms. The chloromethyl (-CH₂Cl) group protons are expected to resonate as a singlet in the range of δ 4.5-5.0 ppm. For instance, in 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chloromethyl protons appear as a singlet at 4.92 ppm. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.0 - 8.5 | s |
| H-5 | 7.5 - 8.0 | d |
| H-6 | 7.0 - 7.5 | d |
| -CH₂Cl | 4.8 - 5.0 | s |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.
Carbon (¹³C) NMR Analysis
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The carbon atoms of the pyrazolo[1,5-a]pyrazine ring are expected to appear in the aromatic region (δ 110-160 ppm). The carbon of the chloromethyl group will be found in the aliphatic region.
In the case of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the chloromethyl carbon resonates at 46.5 ppm. mdpi.com The carbons of the pyrazolo[3,4-d]pyrimidine core appear between 111.7 and 161.8 ppm. mdpi.com Similar ranges are expected for this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | 130 - 135 |
| C-3 | 115 - 120 |
| C-3a | 145 - 150 |
| C-5 | 125 - 130 |
| C-6 | 110 - 115 |
| C-7 | 150 - 155 |
| -CH₂Cl | 45 - 50 |
Note: Predicted values are based on analogous structures and general principles of NMR spectroscopy. Actual values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the signals for H-5 and H-6 would be expected, confirming their ortho-relationship on the pyrazine (B50134) ring.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to link the proton signals to their corresponding carbon signals (e.g., H-2 to C-2, H-5 to C-5, H-6 to C-6, and the -CH₂Cl protons to the -CH₂Cl carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this compound would include:
The -CH₂Cl protons showing a correlation to C-3, confirming the position of the chloromethyl group.
The H-2 proton showing correlations to C-3 and C-3a.
The H-5 proton showing correlations to C-3a and C-7.
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Determination
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. For this compound (C₇H₆ClN₃), the expected exact mass can be calculated. The presence of a chlorine atom will result in a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺.
For the analogous compound 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, the mass spectrum shows the molecular ion peaks at m/z 216 (M⁺) and 218 (M+2), with relative intensities of 100% and 63% respectively, which is characteristic for a molecule containing two chlorine atoms. mdpi.com For this compound, a similar pattern for a single chlorine atom is expected.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ (C₇H₆³⁵ClN₃) | 167.0249 |
| [M+H]⁺ (C₇H₇³⁵ClN₃) | 168.0323 |
| [M+2]⁺ (C₇H₆³⁷ClN₃) | 169.0220 |
Note: These are calculated exact masses.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic ring and the chloromethyl group, as well as C=N and C=C stretching vibrations of the heterocyclic system.
In the IR spectrum of 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, C-H stretching vibrations are observed around 3125-2950 cm⁻¹, and C=N stretching vibrations are seen at 1591 and 1547 cm⁻¹. mdpi.com
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch (-CH₂Cl) | 2960 - 2850 |
| C=N Stretch | 1600 - 1500 |
| C=C Stretch (Aromatic) | 1500 - 1400 |
| C-Cl Stretch | 800 - 600 |
Note: Predicted values are based on typical ranges for these functional groups.
X-ray Crystallography for Definitive Solid-State Structure Determination
Studies on various substituted pyrazolo[1,5-a]pyrimidines have successfully elucidated their molecular structures using single-crystal X-ray diffraction. nih.govresearchgate.net For instance, the crystal structure of a 7-aminopyrazolo[1,5-a]pyrimidine derivative was confirmed by X-ray diffraction, providing concrete evidence for its molecular framework. nih.gov Similarly, a detailed crystallographic analysis of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative revealed a monoclinic crystal system with a P21/c space group. researchgate.net The molecular packing in these systems is often characterized by parallel or quasi-antiparallel arrangements, influenced by the nature of the substituents. nih.gov
For this compound, an X-ray crystallographic analysis would be expected to provide the following key parameters, as illustrated by data from a related pyrazolo[1,5-a]pyrimidine derivative:
Table 1: Representative Crystallographic Data for a Substituted Pyrazolo[1,5-a]pyrimidine Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.468 (5) |
| b (Å) | 27.908 (17) |
| c (Å) | 7.232 (4) |
| β (°) | 104.291 (7) |
| Volume (ų) | 1460.7 (15) |
| Z | 4 |
Data is for a model molecule 3d, a substituted pyrazolo[1,5-a]pyrimidine, and is used here for illustrative purposes. researchgate.net
The introduction of a chloromethyl group at the 3-position of the pyrazolo[1,5-a]pyrazine core would be of particular interest in a crystallographic study. The analysis would precisely determine the torsion angles associated with the C-CH2Cl bond, revealing the preferred conformation of this substituent relative to the heterocyclic ring. Furthermore, intermolecular interactions, such as potential halogen bonding involving the chlorine atom, could be identified, which would be crucial for understanding the solid-state packing and physical properties of the compound. The use of bromine atoms in similar structures has been noted for its utility in aiding structure solution due to anomalous scattering. nih.gov
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Insights
UV-Vis and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. These techniques provide information on the absorption and emission of light, which are directly related to the molecule's electronic structure and can be influenced by substituents and the solvent environment.
The photophysical properties of the pyrazolo[1,5-a]pyrimidine core, a close analog of the pyrazolo[1,5-a]pyrazine system, have been extensively studied. nih.govrsc.org In general, these compounds exhibit absorption bands in the UV-Vis region that are attributed to π–π* and n–π* transitions within the aromatic system. nih.gov The position and intensity of these bands are highly sensitive to the nature of the substituents on the heterocyclic ring.
For example, a study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines demonstrated that electron-donating groups (EDGs) at the 7-position enhance both the molar absorption coefficient (ε) and the fluorescence quantum yield (ΦF), while electron-withdrawing groups (EWGs) have the opposite effect. nih.govrsc.org The main absorption band for these compounds was observed between 340–440 nm and was assigned to an intramolecular charge transfer (ICT) process. nih.gov
For this compound, a UV-Vis spectrum would be expected to show characteristic absorption maxima. The chloromethyl group is generally considered to be a weak electron-withdrawing group, and its influence on the electronic spectrum would be of interest. A systematic study involving solvents of varying polarity could also reveal information about the nature of the electronic transitions and the dipole moment of the excited state.
Fluorescence spectroscopy would complement the UV-Vis data by providing insights into the emissive properties of the molecule. The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, would be a key parameter to determine. The presence of the chlorine atom, a heavy atom, could potentially lead to a decrease in fluorescence intensity through the heavy-atom effect, which promotes intersystem crossing to the triplet state.
The following table presents representative photophysical data for a series of substituted pyrazolo[1,5-a]pyrimidines, illustrating the range of properties that can be expected and tuned in this class of compounds.
Table 2: Photophysical Data for Selected 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines in THF
| Compound | Substituent at Position 7 | λabs (nm) | ε (M⁻¹ cm⁻¹) | λem (nm) | ΦF |
|---|---|---|---|---|---|
| 4a | 4-Pyridyl | 363 | 3320 | 450 | 0.01 |
| 4d | Phenyl | 360 | 3827 | 450 | 0.08 |
| 4e | 4-Anisyl | 375 | 6547 | 465 | 0.49 |
Data from a study on pyrazolo[1,5-a]pyrimidine-based fluorophores. nih.gov
Computational and Theoretical Investigations of 3 Chloromethyl Pyrazolo 1,5 a Pyrazine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules.
DFT calculations are instrumental in understanding the electronic structure of heterocyclic compounds. For the related pyrazolo[1,5-a]pyrimidine (B1248293) systems, DFT and time-dependent DFT (TD-DFT) calculations have been effectively used to analyze their electronic structure and optical properties. ej-chem.orgrsc.org These studies reveal that substitutions on the fused ring system significantly influence the intramolecular charge transfer (ICT) characteristics. ej-chem.org For instance, electron-donating groups (EDGs) at position 7 of the pyrazolo[1,5-a]pyrimidine ring have been shown to enhance absorption and emission intensities, a finding that is crucial for the design of fluorophores. ej-chem.orgrsc.org
In the case of 3-(Chloromethyl)pyrazolo[1,5-a]pyrazine, the replacement of the pyrimidine (B1678525) ring with a pyrazine (B50134) ring would alter the nitrogen atom positions, thereby modifying the electron density distribution across the bicyclic system. The chloromethyl group at position 3 is expected to act as an electron-withdrawing group, which would influence the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A theoretical study on pyrazolo[1,5-a]pyrimidine itself provides insights into its reactivity descriptors based on HOMO and LUMO energies. researchgate.net
Table 1: Calculated Electronic Properties of a Representative Pyrazolo[1,5-a]pyrimidine Derivative (Data from a related system)
| Parameter | Value | Reference |
|---|---|---|
| HOMO Energy | -6.5 eV | researchgate.net |
| LUMO Energy | -1.2 eV | researchgate.net |
| Energy Gap (ΔE) | 5.3 eV | researchgate.net |
Note: This data is for the parent pyrazolo[1,5-a]pyrimidine and serves as an illustrative example.
The electronic properties of this compound would be further modulated by the position of the nitrogen atoms in the pyrazine ring, which would likely lead to a different HOMO-LUMO gap compared to its pyrimidine counterpart.
The study of reaction mechanisms through computational methods allows for the elucidation of transition states and the prediction of reaction outcomes. For the pyrazolo[1,5-a]pyrimidine scaffold, several synthetic transformations have been investigated, including nucleophilic aromatic substitution (NAS) and metal-catalyzed cross-coupling reactions. mdpi.com These studies highlight the reactivity of different positions on the fused ring system.
For this compound, the chloromethyl group introduces a reactive site for nucleophilic substitution reactions. A plausible reaction mechanism would involve the attack of a nucleophile on the methylene (B1212753) carbon, leading to the displacement of the chloride ion. DFT calculations could be employed to model the transition state of such a reaction, providing insights into the reaction kinetics and the influence of different nucleophiles. The synthesis of related pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of aminopyrazoles with 1,3-bielectrophiles, and the mechanism of these reactions can be complex, involving multiple steps. researchgate.net
The structural features of pyrazolo[1,5-a]pyrimidine derivatives, such as their planarity and amenability to chemical modification, are key to their biological activity. nih.gov Conformational analysis is crucial for understanding how these molecules interact with biological targets. nih.gov For this compound, the rotational barrier of the chloromethyl group would be a key conformational parameter.
While specific studies on the tautomerism of this compound are not available, research on related N-fused heterocycles indicates that tautomeric equilibria can be significantly influenced by substituents and the surrounding environment. nih.gov DFT calculations would be a valuable tool to determine the relative energies of different tautomers and conformers of this compound, providing insight into its predominant forms under various conditions. Molecular modeling of related pyrazolo[1,5-a]pyrimidines has shown that their binding selectivity to biological targets can be derived from the different orientations they adopt in ligand-binding pockets. nih.gov
Ab Initio Calculations for Fundamental Electronic Properties
Ab initio molecular orbital calculations, which are based on first principles without the use of empirical parameters, provide a high level of theory for studying the fundamental electronic properties of molecules. Such methods have been used to investigate the conformers and isomerization pathways of related heterocyclic systems. nih.gov For this compound, ab initio calculations could provide highly accurate predictions of its electronic structure, dipole moment, and other fundamental properties. These calculations would be particularly useful for benchmarking the results from less computationally expensive DFT methods.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. acs.org While no specific MD simulations for this compound are reported, MD simulations have been employed to study the interaction of other N-heterocyclic compounds with biological targets, such as the SARS-CoV-2 main protease. nih.gov Such simulations could provide valuable insights into how this compound might bind to a protein active site, revealing key interactions and the stability of the complex over time.
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical methods used to correlate the chemical structure of compounds with their biological activity or chemical reactivity. ej-chem.orghilarispublisher.com QSAR studies have been performed on pyrazolone (B3327878) and pyrazoline derivatives to predict their anti-inflammatory and antiproliferative activities. hilarispublisher.comijper.orgnih.gov
For this compound and its derivatives, a QSRR model could be developed to predict their reactivity in various chemical transformations. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and correlating them with experimentally determined reaction rates or yields. Such a model would be invaluable for optimizing reaction conditions and for the rational design of new derivatives with desired reactivity profiles.
Table 2: Examples of Descriptors Used in QSAR/QSRR Studies of Related Heterocycles
| Descriptor Type | Examples | Potential Application for this compound |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Predicting reactivity towards nucleophiles and electrophiles. |
| Steric | Molecular volume, Surface area, Molar refractivity | Understanding steric hindrance in reactions and receptor binding. |
| Topological | Connectivity indices, Shape indices | Correlating molecular structure with biological activity. |
| Thermodynamic | Heat of formation, Solvation energy | Predicting reaction spontaneity and equilibrium positions. |
Role of 3 Chloromethyl Pyrazolo 1,5 a Pyrazine As a Versatile Synthetic Building Block
Precursor for the Synthesis of Diversely Substituted Pyrazolo[1,5-a]pyrazine (B3255129) Architectures
The primary utility of 3-(chloromethyl)pyrazolo[1,5-a]pyrazine lies in its role as a precursor for a multitude of substituted pyrazolo[1,5-a]pyrazine derivatives. The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution (S_N2) reactions with a wide range of nucleophiles. This allows for the straightforward introduction of various side chains at the 3-position of the pyrazolo[1,5-a]pyrazine ring system.
Common transformations involve reacting this compound with:
Amines: Reaction with primary or secondary amines yields the corresponding 3-(aminomethyl)pyrazolo[1,5-a]pyrazines. This is one of the most common derivatizations, used to explore structure-activity relationships in drug discovery programs.
Hydrazines: The reaction with hydrazine (B178648) hydrate (B1144303) produces derivatives like 3-(hydrazinylmethyl)pyrazolo[1,5-a]pyrazine, which can serve as a precursor for further heterocycle formation. nih.gov
Alcohols and Phenols: Alkoxide or phenoxide nucleophiles can displace the chloride to form ether linkages.
Thiols: Thiolates react to form thioethers, introducing sulfur-containing moieties into the structure.
Cyanide: The introduction of a nitrile group (—CN) via reaction with a cyanide salt yields a versatile intermediate that can be further hydrolyzed to a carboxylic acid, reduced to an amine, or used in the construction of other heterocyclic rings. enamine.net
Azides: Reaction with sodium azide (B81097) yields a 3-(azidomethyl) derivative, which is a key precursor for synthesizing triazoles via "click chemistry" or for reduction to a primary amine.
This reactivity allows chemists to systematically modify the structure and properties of the final compound, tuning its solubility, polarity, and ability to interact with biological targets. The synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) libraries often starts from halogenated precursors, where sequential displacement of halides with various nucleophiles leads to diverse final products. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile Class | Example Reactant | Resulting Functional Group at 3-position | Potential Application of Product |
|---|---|---|---|
| Amines | Piperidine | -CH₂-N(C₅H₁₀) | Kinase Inhibitors |
| Hydrazines | Hydrazine (N₂H₄) | -CH₂-NHNH₂ | Precursor for Heterocycles |
| Alcohols | Sodium Ethoxide (NaOEt) | -CH₂-O-Et | Modulation of Physicochemical Properties |
| Thiols | Sodium Thiophenolate (NaSPh) | -CH₂-S-Ph | Introduction of Sulfur Moieties |
| Cyanides | Sodium Cyanide (NaCN) | -CH₂-CN | Intermediate for Further Synthesis |
Scaffold for the Construction of Chemical Compound Libraries
In modern drug discovery, the synthesis of chemical libraries containing hundreds or thousands of related compounds is a cornerstone for identifying new therapeutic agents. The pyrazolo[1,5-a]pyrimidine scaffold, a close relative of pyrazolo[1,5-a]pyrazine, is recognized as a privileged structure for combinatorial library design due to its synthetic accessibility and biological relevance. mdpi.com
This compound is an ideal starting point for building such libraries. Its well-defined reactive site allows for parallel synthesis, where a common core is reacted with a large set of diverse building blocks (in this case, various nucleophiles) to rapidly generate a library of unique compounds. This approach has been successfully used to develop libraries of pyrazolo[1,5-a]pyrimidine derivatives to screen for inhibitors of various enzymes, particularly protein kinases which are important targets in oncology and inflammatory diseases. mdpi.commdpi.com For instance, libraries of substituted pyrazolo[1,5-a]pyrimidines have been synthesized and screened to discover potent inhibitors of PI3Kδ and TTK kinases. nih.govmdpi.com The ease of derivatization of a reactive handle, such as the chloromethyl group, is critical to the efficiency of these library synthesis efforts.
Applications in Advanced Materials Science (e.g., organic semiconductors, light-emitting diodes)
The application of pyrazolo[1,5-a]pyrazine derivatives extends beyond medicinal chemistry into the realm of materials science. Fused N-heterocyclic systems often possess interesting photophysical properties, and pyrazolo[1,5-a]pyrimidines have recently gained attention for their potential use in optical materials. mdpi.comnih.gov
Derivatives of the pyrazolo[1,5-a]pyrimidine core have been identified as promising fluorophores. nih.gov Their emission and absorption properties can be tuned by changing the substituents on the heterocyclic ring. nih.gov Molecules with electron-donating groups and electron-accepting groups (a D-A structure) are particularly important for applications in organic electronics. The pyrazolo[1,5-a]pyrazine core can act as an electron-deficient unit, and when combined with electron-donating groups attached via the reactive chloromethyl handle, it can form molecules with intramolecular charge transfer (ICT) characteristics.
Such D-A molecules are candidates for use in:
Organic Light-Emitting Diodes (OLEDs): Materials with high fluorescence quantum yields and tunable emission colors are essential for OLED displays and lighting. Fused pyrazine-triphenylamine compounds have been used to fabricate OLEDs with high external quantum efficiencies (EQE), demonstrating the potential of pyrazine-based scaffolds in this technology. rsc.orgresearchgate.net
Organic Semiconductors: The rigid, planar structure of the pyrazolo[1,5-a]pyrazine core facilitates π-π stacking, which is crucial for charge transport in organic semiconductors.
The ability to easily functionalize the 3-position of this compound allows for the systematic tuning of the electronic and optical properties of these materials, paving the way for the rational design of new organic electronic components.
Table 2: Photophysical Properties of Related Pyrazolo[1,5-a]pyrimidine Fluorophores
| Compound | Substituent at Position 7 | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) |
|---|---|---|---|---|
| 4d | Phenyl | 359 | 422 | 0.67 |
| 4e | 4-Methoxyphenyl | 374 | 432 | 0.97 |
| 4a | 4-Pyridyl | 372 | 494 | 0.01 |
Data adapted from a study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, demonstrating the tunability of photophysical properties through substitution. nih.gov
Exploration of Novel Chemical Space through Derivatization
Beyond creating analogues for screening libraries, this compound serves as a gateway to entirely new chemical spaces. The chloromethyl group can be transformed into other versatile functional groups, which can then participate in a variety of subsequent chemical reactions. This multi-step derivatization allows for the construction of highly complex and novel molecular architectures that would be difficult to access directly.
Key transformations for exploring novel chemical space include:
Conversion to Aldehyde: Oxidation of the corresponding alcohol (obtained by hydrolysis of the chloride) would yield a 3-formyl derivative. This aldehyde can then undergo reactions like Wittig olefinations, reductive aminations, or condensation reactions to build complex side chains.
Conversion to Nitrile: As mentioned, the 3-acetonitrile derivative is a valuable intermediate. The nitrile group can participate in cycloaddition reactions or be used to construct adjacent heterocyclic rings, fundamentally altering the core scaffold. enamine.net
Grignard or Organolithium Reagent Formation: Although challenging, conversion to an organometallic species would transform the electrophilic center into a nucleophilic one, enabling reactions with a host of electrophiles (e.g., CO₂, aldehydes, ketones).
Use in Multicomponent Reactions: The amine derivatives obtained from the chloromethyl precursor can be used as inputs for multicomponent reactions, which efficiently build molecular complexity in a single step.
This strategic derivatization allows chemists to move beyond simple substitution and explore novel three-dimensional chemical structures, leading to the discovery of compounds with unique properties and potentially new mechanisms of action or material functions.
Compound Index
Future Perspectives and Emerging Research Directions in 3 Chloromethyl Pyrazolo 1,5 a Pyrazine Chemistry
Innovations in Synthetic Methodologies for the Compound
The development of efficient and innovative synthetic methodologies is paramount for the advancement of 3-(chloromethyl)pyrazolo[1,5-a]pyrazine chemistry. While direct synthesis of this compound is not yet widely reported, future research is likely to focus on several key areas.
One promising approach involves the application of multicomponent reactions (MCRs). MCRs, such as the Rh-catalyzed reaction of aldehydes, aminopyrazoles, and sulfoxonium ylides to form pyrazolo[1,5-a]pyrimidines, could be adapted for the pyrazolo[1,5-a]pyrazine (B3255129) system. mdpi.com The development of a one-pot protocol, possibly starting from readily available pyrazole (B372694) and pyrazine (B50134) precursors, would significantly enhance the efficiency and atom economy of the synthesis.
Another area of innovation lies in the late-stage functionalization of the pre-formed pyrazolo[1,5-a]pyrazine core. This could involve direct C-H activation at the 3-position. While functionalization at the 7-position of the pyrazolo[1,5-a]pyrazine ring has been reported, methods targeting the 3-position are still needed. ias.ac.in Future work may explore the use of transition-metal catalysts, such as palladium or rhodium, which have been successfully employed for the C-H functionalization of related pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.gov
Furthermore, the synthesis could proceed through a two-step sequence involving the initial introduction of a precursor functional group at the 3-position, followed by conversion to the chloromethyl group. For instance, Vilsmeier-Haack formylation, a method used for the 3-formylation of pyrazolo[1,5-a]pyrimidines, could potentially be applied to pyrazolo[1,5-a]pyrazine. mdpi.com The resulting 3-formyl derivative could then be reduced to the corresponding alcohol and subsequently chlorinated.
A plausible synthetic route, based on methodologies for related compounds, is outlined below:
| Step | Reaction | Reagents and Conditions | Precedent |
| 1 | Formation of Pyrazolo[1,5-a]pyrazine core | Condensation of a substituted aminopyrazole with a 1,2-dicarbonyl compound | General heterocycle synthesis |
| 2 | Formylation at C-3 | Vilsmeier-Haack reaction (POCl₃, DMF) | Formylation of pyrazolo[1,5-a]pyrimidines mdpi.com |
| 3 | Reduction of aldehyde | Sodium borohydride (B1222165) (NaBH₄) | Standard organic reduction |
| 4 | Chlorination of alcohol | Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) | Conversion of hydroxymethyl to chloromethyl on related heterocycles nih.gov |
Unexplored Chemical Transformations and Reactivity Patterns
The chloromethyl group at the 3-position of the pyrazolo[1,5-a]pyrazine ring is a reactive handle that opens the door to a multitude of unexplored chemical transformations. The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
Future research will likely focus on exploring the reactivity of this compound with a diverse range of nucleophiles, including amines, thiols, alcohols, and carbanions. This would lead to the synthesis of novel libraries of 3-substituted pyrazolo[1,5-a]pyrazine derivatives with potential applications in drug discovery and materials science.
The electrophilic nature of the pyrazolo[1,5-a]pyrazine ring system itself is also an area for investigation. While electrophilic substitution on the related pyrazolo[1,5-c]pyrimidine (B12974108) system has been studied, the regioselectivity of such reactions on the pyrazolo[1,5-a]pyrazine core, and how the 3-chloromethyl substituent influences this, remains to be determined. nih.govsemanticscholar.org Understanding the reactivity towards electrophiles like nitrating or halogenating agents will be crucial for developing a comprehensive chemical profile of this compound.
Development of Advanced Functionalization Strategies
Beyond simple nucleophilic substitution, advanced functionalization strategies can be envisioned for modifying this compound. Cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, could be employed to introduce aryl, alkynyl, and amino moieties, respectively. While the chloromethyl group itself is not a typical substrate for these reactions, it can be converted to a more suitable functional group, such as a boronic ester or a stannane, to participate in these transformations.
Another avenue for advanced functionalization is through photoredox catalysis. This emerging field of organic synthesis allows for mild and selective transformations that are often difficult to achieve through traditional methods. The pyrazolo[1,5-a]pyrazine core, being an electron-deficient system, could be a suitable substrate for photoredox-mediated reactions, enabling novel C-C and C-heteroatom bond formations.
The development of methods for the selective functionalization of other positions on the pyrazolo[1,5-a]pyrazine ring, in the presence of the 3-chloromethyl group, will also be a key research direction. This would allow for the synthesis of highly complex and diverse molecular architectures.
Integration with Modern Catalytic Systems and Flow Chemistry
Flow chemistry, in particular, holds great promise for the synthesis of this compound and its derivatives. nih.gov Continuous flow processes can offer improved safety, scalability, and reproducibility compared to traditional batch methods. For instance, a multi-step synthesis of this compound could be designed in a continuous flow setup, where each step is performed in a separate reactor module. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. The use of in-line purification techniques in a flow system could further streamline the synthesis process.
A recent example of a scalable synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine using a continuous flow formylation/hydrazine (B178648) cyclization cascade highlights the potential of this technology for the production of related heterocyclic compounds. uni.lu
Predictive Modeling for Rational Design of New Derivatives
Computational and predictive modeling will play an increasingly important role in the rational design of new derivatives of this compound with desired properties. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity and regioselectivity of the pyrazolo[1,5-a]pyrazine core, guiding the development of new synthetic methodologies.
Molecular docking and virtual screening can be employed to design derivatives with specific biological activities. For example, by docking a library of virtual compounds derived from 3-(chloromethyl)pyrazolo[1,a]pyrazine into the active site of a target protein, researchers can identify promising candidates for further synthesis and biological evaluation. This approach has been successfully used in the design of pyrazolo[1,5-a]pyrimidine derivatives as kinase inhibitors. nih.gov
Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of pyrazolo[1,5-a]pyrazine derivatives with their observed biological activity or physicochemical properties. These models can then be used to predict the properties of new, unsynthesized compounds, accelerating the discovery of novel drug candidates and functional materials.
Q & A
Basic: What are the primary synthetic routes for 3-(chloromethyl)pyrazolo[1,5-a]pyrazine and its derivatives?
Methodological Answer:
The synthesis typically involves nucleophilic substitution and electrophilic functionalization . For example:
- Nucleophilic substitution : Reacting 4-chloropyrazolo[1,5-a]pyrazine (2a ) with sodium methoxide yields 4-methoxy derivatives (2b ) .
- Halogenation : Bromination of methyl carboxylate 2c with N-bromosuccinimide (NBS) introduces bromine at position 7 .
- Nitration : Treating 2c with HNO₃ in H₂SO₄ produces nitro-substituted derivatives (2g ) .
Key Considerations : Use polar aprotic solvents (e.g., DMF) for substitutions and monitor reaction progress via TLC or HPLC.
Basic: How do substituents influence the reactivity of pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
Substituents modulate electronic effects and pKa values :
- Electron-withdrawing groups (EWGs) (e.g., -COOMe, -CN) lower pKa (DMSO) at position 7, accelerating carbene insertion reactions (e.g., with silylformamidine) .
- Electron-donating groups (EDGs) (e.g., -OMe) increase pKa, requiring elevated temperatures (70–90°C) for reactivity .
Experimental Design : Calculate pKa values using software (e.g., https://pka.allchemy.net ) to predict reactive sites .
Basic: What characterization techniques validate functionalization at position 7?
Methodological Answer:
- X-ray crystallography : Confirms regioselectivity and bond angles in aminal products (e.g., 3c ) .
- NMR spectroscopy : ¹H/¹³C NMR identifies shifts for methylene (-CH₂Cl) and aromatic protons.
- Mass spectrometry : High-resolution MS validates molecular weights of halogenated derivatives (e.g., 2i ) .
Advanced: How is regioselective functionalization at position 7 achieved?
Methodological Answer:
Position 7 is the most acidic C–H site (pKa ≈ 20–22 in DMSO), enabling carbene insertion. Strategies include:
- Carbene precursors : Use silylformamidine (1 ) to generate carbenes in situ, which insert into the C–H bond .
- Solvent-free conditions : Reactions proceed efficiently without solvents at 70–90°C (e.g., 2c → 3c in 71% yield) .
Contradiction Note : While EDGs slow reactivity, EWGs like -CN enable room-temperature reactions (e.g., 2d reacts at 25°C) .
Advanced: How can computational tools predict reactivity in pyrazolo[1,5-a]pyrazine derivatives?
Methodological Answer:
- pKa calculations : Use software (e.g., pKa.allchemy.net ) to identify acidic protons. For 2a–d , position 7 consistently has the lowest pKa .
- DFT studies : Model transition states for carbene insertion to optimize reaction conditions (e.g., temperature, solvent) .
Data Interpretation : Correlate calculated pKa with experimental yields to validate computational models.
Advanced: What pharmacological applications are emerging for this scaffold?
Methodological Answer:
- Kinase inhibition : Derivatives show promise as kinase inhibitors (e.g., targeting CXCR7 or V1b receptors) .
- Antitumor activity : Pyrazolo[1,5-a]pyrimidine analogs (e.g., 7c ) exhibit IC₅₀ values <5 µM against HEPG2 liver carcinoma .
Screening Workflow : Use SPR or cell-based assays to evaluate binding affinity and cytotoxicity .
Advanced: How to resolve contradictions in substituent effects across studies?
Methodological Answer:
- Context-dependent reactivity : EWGs accelerate reactions in carbene insertion but may slow nucleophilic substitutions.
- Case Study : While -OMe increases pKa in DMSO, its steric effects in THF may alter reactivity .
Mitigation Strategy : Use standardized solvents (e.g., DMSO) for pKa comparisons and control steric parameters.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
